An In-depth Technical Guide to the Chemical and Physical Properties of 4-Ethylbenzophenone
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethylbenzophenone, a diaryl ketone with applications in photochemistry and organic synthesis. This document details the compound's structural and physicochemical characteristics, provides established experimental protocols for their determination, and includes a thorough analysis of its spectroscopic data. A key feature of this guide is the inclusion of detailed methodologies and a visualization of its role as a Type II photoinitiator, making it a valuable resource for professionals in research and development.
Chemical and Physical Properties
4-Ethylbenzophenone, with the IUPAC name (4-ethylphenyl)(phenyl)methanone, is an aromatic ketone. Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties of 4-Ethylbenzophenone
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 210.27 g/mol | --INVALID-LINK-- |
| Appearance | Off-white crystalline powder | Alfa Aesar MSDS |
| Boiling Point | 150 °C at 0.5 mmHg | ChemicalBook |
| Density | 1.0232 g/cm³ (rough estimate) | ChemicalBook |
| Refractive Index | 1.5935 | ChemicalBook |
| Flash Point | >110 °C | ChemicalBook |
| Water Solubility | Insoluble | ChemicalBook |
Table 2: Spectroscopic Data Summary for 4-Ethylbenzophenone
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons and the ethyl group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and ethyl group carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption band for the carbonyl (C=O) group, and bands for aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns. |
Note: Specific peak data is detailed in the Spectroscopic Analysis section.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and spectroscopic properties of 4-Ethylbenzophenone.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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A small amount of finely powdered 4-Ethylbenzophenone is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting range.
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Determination of Boiling Point
For liquid compounds or solids that can be melted without decomposition, the boiling point is a key physical constant.
Apparatus:
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Thiele tube or a small-scale distillation apparatus
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Small test tube or fusion tube
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Capillary tube (sealed at one end)
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Thermometer
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Heating source (e.g., Bunsen burner or heating mantle)
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Mineral oil (for Thiele tube)
Procedure (Thiele Tube Method):
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A small amount of 4-Ethylbenzophenone is placed in a fusion tube.
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A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
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The fusion tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.
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The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
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As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Spectroscopic Analysis Protocols
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Sample Preparation:
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Approximately 10-20 mg of 4-Ethylbenzophenone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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The solution is then transferred to a 5 mm NMR tube.
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A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition (¹H and ¹³C NMR):
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The NMR tube is placed in the spectrometer's probe.
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The magnetic field is shimmed to achieve homogeneity.
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For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
IR spectroscopy is used to identify the functional groups present in a molecule.
Procedure (Attenuated Total Reflectance - ATR-FTIR):
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A background spectrum of the clean ATR crystal is recorded.
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A small amount of the solid 4-Ethylbenzophenone sample is placed directly onto the ATR crystal, ensuring good contact.
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The sample spectrum is recorded.
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The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Procedure (Gas Chromatography-Mass Spectrometry - GC-MS):
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A dilute solution of 4-Ethylbenzophenone is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
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The solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities.
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The separated compound then enters the mass spectrometer.
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In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
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The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Spectroscopic Data Analysis
Note: As specific, publicly available, high-resolution spectral data for 4-Ethylbenzophenone is limited, the following analysis is based on expected chemical shifts and fragmentation patterns for a molecule of this structure, supplemented by data for closely related compounds.
¹H NMR Spectrum Analysis
The proton NMR spectrum of 4-Ethylbenzophenone is expected to show signals in the aromatic and aliphatic regions.
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Aromatic Protons: Multiple signals between δ 7.2 and 7.8 ppm, corresponding to the protons on the two phenyl rings. The protons on the ethyl-substituted ring will show a distinct splitting pattern due to their substitution.
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Ethyl Group Protons:
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A quartet around δ 2.7 ppm, corresponding to the methylene protons (-CH₂-), split by the adjacent methyl protons.
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A triplet around δ 1.2 ppm, corresponding to the methyl protons (-CH₃), split by the adjacent methylene protons.
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¹³C NMR Spectrum Analysis
The carbon NMR spectrum will provide information on the different carbon environments.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 196 ppm.
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Aromatic Carbons: Several signals between δ 128 and 145 ppm. The carbon attached to the ethyl group and the carbon ipso to the carbonyl group will have distinct chemical shifts.
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Ethyl Group Carbons:
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A signal for the methylene carbon (-CH₂-) around δ 29 ppm.
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A signal for the methyl carbon (-CH₃) around δ 15 ppm.
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Infrared (IR) Spectrum Analysis
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O Stretch: A strong, sharp absorption band around 1660 cm⁻¹, characteristic of an aromatic ketone.
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Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
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C=C Aromatic Ring Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.
Mass Spectrum Analysis
The mass spectrum will show the molecular ion peak and various fragment ions.
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Molecular Ion (M⁺): A peak at m/z = 210, corresponding to the molecular weight of 4-Ethylbenzophenone.
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Key Fragment Ions:
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m/z = 181: Loss of an ethyl group (-CH₂CH₃, 29 Da).
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m/z = 105: Formation of the benzoyl cation ([C₆H₅CO]⁺).
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m/z = 77: Formation of the phenyl cation ([C₆H₅]⁺).
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Role as a Type II Photoinitiator
4-Ethylbenzophenone, like other benzophenone derivatives, can function as a Type II photoinitiator in photopolymerization reactions. This process involves the absorption of UV light and subsequent interaction with a co-initiator (synergist), typically a tertiary amine, to generate free radicals that initiate polymerization.
Mechanism of Photoinitiation
Caption: Type II Photoinitiation Mechanism of 4-Ethylbenzophenone.
Safety and Handling
4-Ethylbenzophenone should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin irritant and is toxic to aquatic life with long-lasting effects. --INVALID-LINK-- For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of 4-Ethylbenzophenone, along with experimental protocols for their determination and an analysis of its spectroscopic characteristics. The visualization of its role as a Type II photoinitiator further enhances its utility for researchers and professionals in the field. This comprehensive resource is intended to support the effective and safe use of 4-Ethylbenzophenone in various scientific and industrial applications.
